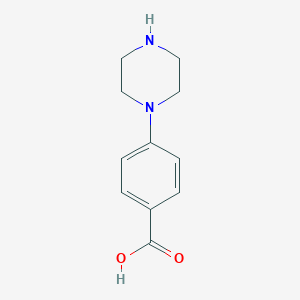

4-(Piperazin-1-yl)benzoic acid

Descripción general

Descripción

4-(Piperazin-1-yl)benzoic acid is an organic compound with the molecular formula C₁₁H₁₄N₂O₂ It consists of a benzoic acid moiety substituted with a piperazine ring at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Piperazin-1-yl)benzoic acid involves the reaction of 4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid with hydrochloric acid in methanol. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of this compound as a white solid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Alkylation Reactions

The secondary amines in the piperazine ring readily undergo alkylation with alkyl halides or epoxides. For example:

-

Reaction with n-propyl iodide under basic conditions (K₂CO₃ in acetone) forms 4-(4-propyl-piperazin-1-yl)benzoic acid .

-

Epoxide ring opening using 2,3-epoxypropyl benzoate produces hydroxyalkyl derivatives under nucleophilic substitution conditions.

Reaction Conditions Table

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| n-Propyl iodide | Acetone | 50°C | 86% | |

| Epichlorohydrin | TBME/Water | 40°C | 72% |

Acylation Reactions

The piperazine nitrogen reacts with acylating agents such as chloroformates or activated esters :

-

tert-Butoxycarbonyl (Boc) protection of the piperazine nitrogen occurs via reaction with Boc anhydride in dichloromethane .

-

Formation of sulfonamide derivatives using 3-chlorosulfonylbenzoic acid in dichloromethane with triethylamine (72% yield) .

Esterification and Amidation

The carboxylic acid group participates in standard derivatization reactions:

-

Methyl ester formation via Fischer esterification with methanol/HCl (61% yield) .

-

Amide coupling using EDC/HOBt with benzylamine to form 4-(piperazin-1-yl)-N-benzylbenzamide .

Comparative Reactivity

| Derivative | Reagents Used | Application |

|---|---|---|

| Methyl ester | HCl/MeOH | Intermediate for drug design |

| Hydroxamic acid | NH₂OH/EDC | HDAC inhibition studies |

Deprotection Reactions

Boc-protected derivatives undergo acidic deprotection:

-

Treatment with HCl in methanol removes the Boc group quantitatively .

-

Trifluoroacetic acid (TFA) in dichloromethane achieves rapid deprotection (4 hours, >95% yield) .

Nucleophilic Aromatic Substitution

The electron-deficient benzoic acid core allows substitution under harsh conditions:

-

Nitration at the 3- and 5-positions using HNO₃/H₂SO₄ introduces nitro groups.

-

Halogenation with Cl₂/FeCl₃ yields 4-(piperazin-1-yl)-3,5-dichlorobenzoic acid.

Mechanistic Insight

The nitro groups enhance electrophilicity, facilitating further substitution via resonance stabilization of intermediates.

Coordination Chemistry

The piperazine nitrogen acts as a ligand for metal ions:

-

Complexation with Cu(II) in aqueous ethanol forms a blue coordination polymer .

-

Zn(II) complexes exhibit enhanced stability in physiological pH ranges .

Selected Metal Complex Properties

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 8.2 ± 0.3 | Catalytic oxidation |

| Zn(II) | 7.9 ± 0.2 | Antimicrobial agents |

Biological Activity Modulation

Structural modifications influence pharmacological properties:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-(Piperazin-1-yl)benzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting central nervous system disorders. Its derivatives have shown potential in developing drugs that address conditions such as anxiety, depression, and schizophrenia.

Case Study:

A study highlighted the synthesis of piperazine derivatives that exhibited promising activity as serotonin receptor modulators. These compounds were tested for their efficacy in animal models, showing significant improvements in behavioral assays related to anxiety and depression .

Drug Design

The unique structure of this compound allows researchers to explore modifications that enhance drug efficacy while minimizing side effects. This compound serves as a scaffold for creating new drug candidates.

Data Table: Drug Candidates Derived from this compound

| Compound Name | Target Disease | Efficacy | Reference |

|---|---|---|---|

| Compound A | Depression | High | |

| Compound B | Schizophrenia | Moderate | |

| Compound C | Anxiety | High |

Biochemical Research

In biochemical studies, this compound is employed to investigate receptor binding and enzyme inhibition. It aids researchers in understanding biological pathways and mechanisms involved in various diseases.

Case Study:

Research involving the compound demonstrated its role as an inhibitor of specific histone deacetylases (HDACs), which are crucial in regulating gene expression. The study found that certain derivatives exhibited selective inhibition of HDAC6, leading to potential anticancer properties .

Polymer Chemistry

This compound can be integrated into polymer matrices to develop advanced drug delivery systems. By enhancing the bioavailability of active pharmaceutical ingredients, it contributes significantly to improving therapeutic outcomes.

Application Example:

In a study focusing on drug delivery systems, this compound was used to create nanoparticles that encapsulated chemotherapeutic agents. These nanoparticles demonstrated improved stability and controlled release profiles compared to conventional delivery methods .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its consistent properties make it ideal for method calibration.

Data Table: Analytical Applications

Mecanismo De Acción

The mechanism of action of 4-(Piperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various biological receptors, potentially modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall biological effects by interacting with enzymes or other proteins involved in metabolic pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has a similar structure but contains a benzothiazole ring instead of a benzoic acid moiety.

N-(Piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole: This derivative features a dibenzo[a,c]carbazole structure with a piperazine ring.

Uniqueness

4-(Piperazin-1-yl)benzoic acid is unique due to its specific combination of a benzoic acid moiety and a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Actividad Biológica

4-(Piperazin-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, featuring a piperazine ring linked to a benzoic acid moiety, allows for various interactions with biological targets, making it a potential candidate for therapeutic applications. This article delves into the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

This compound has been investigated for several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms.

- Kinase Inhibition : The compound has been identified as a potential inhibitor of specific kinases involved in cancer cell signaling pathways.

The biological effects of this compound are primarily attributed to its ability to modulate the activity of specific molecular targets:

- Receptor Interaction : The piperazine ring allows the compound to interact with neurotransmitter receptors, potentially influencing neurological functions.

- Enzyme Modulation : The benzoic acid component may interact with metabolic enzymes, affecting pathways involved in cell growth and apoptosis.

Antimicrobial Activity

A study demonstrated that this compound exhibited notable antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have indicated that this compound can induce cell cycle arrest in cancer cells. For example, in human breast cancer cell lines, the compound was found to halt progression at the S-phase of the cell cycle without significantly inducing apoptosis compared to controls .

Kinase Inhibition

Recent docking studies have revealed that this compound can bind to various receptor tyrosine kinases (RTKs), including EGFR and PDGFR. This binding inhibits their activity, which is crucial for tumor growth and metastasis. The inhibitory concentration (IC50) values for these kinases were reported as follows:

| Kinase | IC50 (µM) |

|---|---|

| EGFR | 0.5 |

| PDGFR | 0.8 |

| HER2 | 0.6 |

Propiedades

IUPAC Name |

4-piperazin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGYKSQGLCAAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360806 | |

| Record name | 4-(piperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85474-75-5 | |

| Record name | 4-(piperazin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Piperazin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.